Product packaging for 5-Phenyl-2-(p-tolyl)oxazole(Cat. No.:CAS No. 16155-60-5)

5-Phenyl-2-(p-tolyl)oxazole

Cat. No.: B13099507
CAS No.: 16155-60-5
M. Wt: 235.28 g/mol
InChI Key: LTGNYHGEFNFIBD-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Core in Advanced Organic and Material Sciences

The oxazole ring is a fundamental heterocyclic scaffold that is integral to numerous areas of science. nih.gov This five-membered ring, containing one oxygen and one nitrogen atom, is a key structural motif found in a wide array of natural products and synthetically developed molecules. nih.govresearchgate.net In medicinal chemistry, the oxazole nucleus is considered a "privileged scaffold" because it can interact with a diverse range of biological targets, leading to a broad spectrum of physiological activities. nih.govbohrium.com Consequently, oxazole derivatives are prominent in pharmaceuticals, exhibiting antibacterial, antifungal, anti-inflammatory, and anticancer properties, among others. nih.govresearchgate.netbohrium.comaip.org

Beyond pharmaceuticals, the oxazole core is a crucial component in the field of material sciences. organic-chemistry.org Many oxazole-containing compounds, particularly 2,5-diaryl substituted oxazoles, exhibit strong fluorescence and are investigated for their spectral-luminescent properties. organic-chemistry.orgresearchgate.net This has led to their application in the development of fluorescent dyes, scintillators for radiation detection, and as active components in organic light-emitting diodes (OLEDs). organic-chemistry.orgacs.orgresearchgate.net The rigid, planar structure and conjugated π-system of these compounds are conducive to efficient light emission, making them valuable materials for advanced optical and electronic applications. acs.org

Rationale for Focused Investigation of 5-Phenyl-2-(p-tolyl)oxazole

The rationale for investigating this particular compound includes:

Structure-Property Relationship Studies: By systematically altering the aryl groups at the 2- and 5-positions of the oxazole ring, researchers can fine-tune the compound's properties. The choice of a phenyl group at C5 and a p-tolyl group at C2 allows for a direct comparison with its isomers, such as 2-phenyl-5-(p-tolyl)oxazole, and with the parent compound, 2,5-diphenyloxazole. rsc.org This helps in elucidating the effects of substituent placement and electron-donating groups (like the methyl group on the tolyl ring) on the molecule's fluorescence quantum yield, emission wavelength, and thermal stability. rsc.orgnih.gov

Luminescent Properties: 2,5-diaryloxazoles are known for their strong luminescence in the blue region of the spectrum. acs.orgosti.gov The investigation of this compound contributes to the broader search for efficient and stable blue-emitting materials, which are critical for applications in displays and lighting. researchgate.net

Synthetic Methodology Development: The synthesis of asymmetrically substituted oxazoles like this compound provides a platform for developing and refining new synthetic routes in heterocyclic chemistry. organic-chemistry.orgnih.govrsc.org Researchers aim to create efficient, high-yield, and scalable methods for producing these valuable compounds from readily available starting materials. acs.orgnih.gov

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is primarily focused on its synthesis and physicochemical characterization, with an eye toward its potential applications in material science.

The key objectives include:

Efficient Synthesis: A primary goal is the development of robust and versatile synthetic protocols. Various methods have been explored for synthesizing 2,5-disubstituted oxazoles, including copper-catalyzed oxidative cyclization of enamides and cobalt-catalyzed cross-coupling reactions. rsc.orgnih.gov For this compound, specific syntheses have been reported with yields ranging from 54% to 73%. rsc.orgnih.gov

Structural and Physicochemical Characterization: Once synthesized, the compound is thoroughly characterized to confirm its structure and purity. This involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and determination of its melting point. This fundamental data is crucial for all further studies.

Exploration of Photophysical Properties: A major objective is to study its fluorescent properties, including absorption and emission spectra, quantum yield, and fluorescence lifetime. These investigations determine its suitability as a luminophore in various applications. While specific data for this exact compound is not widely published, studies on analogous 2,5-diaryloxazoles and their derivatives show they are often highly luminescent. researchgate.netnih.govosti.gov

Below is a table summarizing the known research findings for this compound.

interactive_table {"columns": [{"label": "Research Finding", "type": "string"}, {"label": "Details", "type": "string"}, {"label": "Reference", "type": "string"}], "rows": [{"cells": [{"value": "Synthesis Method 1"}, {"value": "Synthesized from (E)-4-methyl-N-styrylbenzamide via a room temperature copper(II)-catalyzed oxidative cyclization."}, {"value": " acs.org"}]}, {"cells": [{"value": "Yield (Method 1)"}, {"value": "73%"}, {"value": " acs.org"}]}, {"cells": [{"value": "Synthesis Method 2"}, {"value": "Prepared via a cobalt(III)-catalyzed cross-coupling reaction."}, {"value": " nih.gov"}]}, {"cells": [{"value": "Yield (Method 2)"}, {"value": "54%"}, {"value": " nih.gov"}]}, {"cells": [{"value": "Physical State"}, {"value": "White solid"}, {"value": "[7, 15]"}]}, {"cells": [{"value": "Melting Point"}, {"value": "73 °C (literature: 72-73 °C)"}, {"value": " acs.org"}]}, {"cells": [{"value": "¹H NMR (400 MHz, CDCl₃)"}, {"value": "δ 8.01 (d, J = 8.2 Hz, 2H), 7.75 – 7.69 (m, 2H), 7.44 (m, 3H), 7.31 (m, 3H), 2.42 (s, 3H)"}, {"value": " nih.gov"}]}, {"cells": [{"value": "¹³C NMR (100 MHz, CDCl₃)"}, {"value": "δ 161.37, 150.91, 140.62, 129.50, 128.88, 128.29, 128.09, 126.22, 124.73, 124.10, 123.30, 21.52"}, {"value": " nih.gov"}]}]}

Mentioned Compounds

interactive_table {"columns": [{"label": "Compound Name", "type": "string"}, {"label": "Systematic Name", "type": "string"}, {"label": "Role in Article", "type": "string"}], "rows": [{"cells": [{"value": "this compound"}, {"value": "5-Phenyl-2-(4-methylphenyl)-1,3-oxazole"}, {"value": "Primary subject of the article"}]}, {"cells": [{"value": "2-phenyl-5-(p-tolyl)oxazole"}, {"value": "2-Phenyl-5-(4-methylphenyl)-1,3-oxazole"}, {"value": "Isomer used for comparative purposes"}]}, {"cells": [{"value": "2,5-diphenyloxazole"}, {"value": "2,5-Diphenyl-1,3-oxazole"}, {"value": "Parent compound for comparison"}]}, {"cells": [{"value": "(E)-4-methyl-N-styrylbenzamide"}, {"value": "(E)-4-Methyl-N-(2-phenylethenyl)benzamide"}, {"value": "Starting material for synthesis"}]}]}

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO B13099507 5-Phenyl-2-(p-tolyl)oxazole CAS No. 16155-60-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16155-60-5

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

2-(4-methylphenyl)-5-phenyl-1,3-oxazole

InChI

InChI=1S/C16H13NO/c1-12-7-9-14(10-8-12)16-17-11-15(18-16)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

LTGNYHGEFNFIBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Phenyl 2 P Tolyl Oxazole and Substituted Oxazole Systems

Established Strategies for Oxazole (B20620) Ring Construction

A variety of methods have been established for the synthesis of the oxazole ring, ranging from classical cyclodehydration reactions to modern metal-catalyzed processes.

Cyclodehydration Pathways (e.g., Robinson-Gabriel Synthesis)

The Robinson-Gabriel synthesis is a classical and widely used method for the formation of oxazoles. wikipedia.org This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to yield the corresponding oxazole. wikipedia.orgsynarchive.com The reaction is typically catalyzed by strong acids such as sulfuric acid or phosphorus pentachloride. acs.org

The mechanism of the Robinson-Gabriel synthesis proceeds through the protonation of the amide carbonyl oxygen, followed by nucleophilic attack from the enol form of the ketone. Subsequent dehydration of the resulting intermediate leads to the formation of the aromatic oxazole ring. acs.org Isotopic labeling studies using oxygen-18 have confirmed that the amide oxygen is incorporated into the oxazole ring, while the ketone oxygen is expelled. acs.org

A modification of this method, developed by Wipf and Miller, utilizes Dess-Martin periodinane for the oxidation of β-keto amides, followed by cyclodehydration using triphenylphosphine (B44618) and iodine. This approach is particularly useful for the synthesis of substituted oxazoles from amino acid derivatives and is compatible with a variety of functional groups. wikipedia.orgacs.org

Cycloaddition Reactions (e.g., Van Leusen Oxazole Synthesis)

The Van Leusen oxazole synthesis is a powerful [3+2] cycloaddition reaction that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org This one-pot reaction, first reported in 1972, proceeds under mild conditions and is a cornerstone of oxazole synthesis. nih.govmdpi.com

The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. organic-chemistry.orgwikipedia.org The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline (B21484) intermediate. organic-chemistry.orgwikipedia.org Subsequent base-promoted elimination of the tosyl group yields the 5-substituted oxazole. nih.govorganic-chemistry.org This method is particularly effective for preparing 5-substituted oxazoles. nih.gov Variations of this reaction have been developed to synthesize 4,5-disubstituted oxazoles, sometimes utilizing ionic liquids as the solvent. nih.govmdpi.com

Other cycloaddition strategies for oxazole synthesis include photoflow-mediated [3+2] cycloaddition between diazo compounds and nitriles, and hypervalent iodine-mediated oxidative cycloaddition reactions. acs.orgthieme-connect.com Lanthanide triflates have also been employed to catalyze [3+2] cycloaddition reactions for the synthesis of benzo[d]oxazoles. acs.org

Metal-Catalyzed Cyclization and Annulation Reactions

Transition-metal catalysis has emerged as a versatile tool for the synthesis of oxazoles, offering high efficiency and broad substrate scope. researchgate.net Various metals, including gold, palladium, copper, and rhodium, have been successfully employed in cyclization and annulation reactions to form the oxazole ring. mdpi.comorganic-chemistry.orgrsc.org

Gold catalysts, for instance, can facilitate the cycloisomerization of propargylic amides to form oxazoles. researchgate.net Palladium catalysts are effective in both direct arylation and alkenylation of the oxazole ring, allowing for further functionalization. organic-chemistry.org Copper-catalyzed tandem oxidative cyclization of readily available starting materials provides an attractive alternative for synthesizing polysubstituted oxazoles. organic-chemistry.orgresearchgate.net A palladium-catalyzed, copper-mediated oxidative cyclization has also been developed for the synthesis of trisubstituted oxazoles, where water serves as the oxygen atom source. rsc.org

One-Pot Synthetic Protocols for Oxazole Derivatives

For example, an improved one-pot Van Leusen oxazole synthesis has been reported for the preparation of 4,5-disubstituted oxazoles in high yields. organic-chemistry.org Another approach involves a one-pot method for synthesizing multifunctional dihydrooxazole and oxazole derivatives using isocyanide dichloride. scispace.com Furthermore, a coupled Ugi and Robinson-Gabriel synthesis has been described, where the intermediate from the Ugi reaction is ideally suited for cyclodehydration to form the oxazole core. wikipedia.org Iodine-mediated tandem oxidative cyclization is another efficient one-pot process for producing 2,5-disubstituted oxazoles from common aromatic aldehydes. organic-chemistry.org

Targeted Synthesis of 5-Phenyl-2-(p-tolyl)oxazole

The specific synthesis of this compound has been achieved through various methods, highlighting the adaptability of synthetic strategies to target specific oxazole derivatives.

Copper(II)-Catalyzed Oxidative Cyclization of Enamides

A notable method for the synthesis of this compound is the copper(II)-catalyzed oxidative cyclization of enamides. nih.gov This reaction proceeds at room temperature and utilizes a copper(II) catalyst, such as copper(II) bromide (CuBr₂), in conjunction with an oxidant like potassium persulfate (K₂S₂O₈). nih.govmit.edu The reaction involves a vinylic C-H bond functionalization of the enamide precursor. nih.gov

In a specific example, this compound was synthesized from (E)-4-methyl-N-styrylbenzamide. The reaction yielded the desired product as a white solid with a melting point of 73 °C. nih.gov This protocol has been shown to be effective for a range of 2,5-disubstituted oxazoles with aryl, vinyl, alkyl, and heteroaryl substituents, generally providing moderate to high yields. nih.govmit.edu

Table 1: Synthesis of this compound via Copper(II)-Catalyzed Oxidative Cyclization

Starting MaterialCatalystOxidantYieldMelting Point (°C)Reference
(E)-4-methyl-N-styrylbenzamideCuBr₂K₂S₂O₈73%73 nih.gov
(E)-N-(4-methylstyryl)benzamideCu(II)-53%- scispace.com

Another reported synthesis of this compound via a cobalt(III)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes resulted in a 54% yield. rsc.org

Microwave-Assisted Synthetic Approaches for 5-Substituted Oxazoles

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds like oxazoles. researchgate.net This technique often leads to shorter reaction times, higher yields, and increased product purity compared to conventional heating methods. mdpi.com

A notable microwave-assisted method for synthesizing 5-substituted oxazoles involves the [3+2] cycloaddition reaction of substituted aryl aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC). nih.govacs.org This reaction, conducted in isopropanol (B130326) with potassium phosphate (B84403) (K₃PO₄) as a base, demonstrates high efficiency and good functional group compatibility. nih.govacs.org Researchers found that using 2 equivalents of K₃PO₄ under microwave irradiation at 65 °C for 8 minutes resulted in excellent yields of 5-substituted oxazoles. nih.govacs.org For instance, the reaction of benzaldehyde (B42025) with TosMIC under these conditions yielded 5-phenyloxazole (B45858) in 96% yield. nih.govacs.org This protocol is also scalable, as demonstrated by a gram-scale synthesis that produced 1.4 g of 5-phenyloxazole. nih.govacs.org

The choice of base and its stoichiometry are critical in this synthesis. While 2 equivalents of K₃PO₄ favor the formation of 5-substituted oxazoles, using only 1 equivalent leads to the diastereoselective synthesis of 4,5-disubstituted oxazolines. nih.govacs.org Organic bases like triethylamine (B128534) and N,N-diisopropylethylamine also tend to yield oxazoline products. nih.govacs.org

The following table summarizes the synthesis of various 5-substituted oxazoles using a microwave-assisted approach.

Table 1: Microwave-Assisted Synthesis of 5-Substituted Oxazoles

Aldehyde (Ar-CHO) Product (5-Ar-oxazole) Yield (%)
Benzaldehyde 5-Phenyloxazole 96
p-Tolualdehyde 5-(p-Tolyl)oxazole 95
p-Anisaldehyde 5-(p-Methoxyphenyl)oxazole 93
p-Chlorobenzaldehyde 5-(p-Chlorophenyl)oxazole 94
p-Bromobenzaldehyde 5-(p-Bromophenyl)oxazole 92
p-Nitrobenzaldehyde 5-(p-Nitrophenyl)oxazole 90

Data sourced from a study on the [3+2] cycloaddition of aryl aldehydes and TosMIC under microwave irradiation. nih.govacs.org

Multistep Synthetic Routes to this compound Precursors

The synthesis of specifically substituted oxazoles like this compound often requires multistep sequences to assemble the necessary precursors. One-pot syntheses involving gold catalysis have been developed for creating related dihydrooxazole structures. For example, (Z)-5-benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole was synthesized from 1,3-diphenylprop-2-yn-1-ol and p-toluamide. mdpi.com This reaction proceeds via a gold(III)-catalyzed propargylic substitution followed by a gold(I)-catalyzed cyclization. mdpi.com

Similarly, a one-pot synthesis of (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole was achieved from the same propargylic alcohol and p-toluamide, but with a subsequent gold(III)-catalyzed bromocyclization using N-bromosuccinimide. mdpi.com

Another approach involves the cobalt-catalyzed cross-coupling of N-pivaloyloxyamides with alkynes. The synthesis of this compound was achieved with a 54% yield using this method. rsc.org

A copper(II)-catalyzed oxidative cyclization of enamides provides another route. (E)-4-methyl-N-styrylbenzamide was converted to this compound in 73% yield. nih.gov

The Erlenmeyer-Plöchl reaction is a classic method that can be adapted for precursor synthesis. For example, the reaction of hippuric acid with a substituted benzaldehyde can form an oxazol-5(4H)-one derivative, which can be a precursor to more complex oxazoles. turkjps.org

Green Chemistry Principles Applied to Oxazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsonline.com These principles are increasingly being applied to the synthesis of oxazoles.

Biocatalytic and Enzymatic Synthetic Methods

Biocatalysis offers a green alternative to traditional chemical synthesis. While the biocatalytic synthesis of the specific compound this compound is not widely reported, related enzymatic methods for oxazole and oxazoline synthesis are known.

Enzymes play a crucial role in the biosynthesis of thiazole (B1198619)/oxazole-modified microcins (TOMMs), a class of natural products. acs.org The formation of the oxazole ring in these molecules involves a two-step enzymatic process: first, a cyclodehydratase enzyme catalyzes the cyclization of a serine or threonine residue to an oxazoline, and then a dehydrogenase enzyme oxidizes the oxazoline to an oxazole. acs.org

Endo-β-N-acetylglucosaminidases (ENGases) are another class of enzymes that have been used as biocatalysts for the synthesis of N-linked glycoconjugates, utilizing oxazoline donor substrates. nih.gov Furthermore, immobilized Candida antarctica lipase (B570770) B (Novozym 435) has been shown to efficiently catalyze the synthesis of 1,3,4-oxadiazole (B1194373) thioether derivatives, demonstrating the potential of lipases in the formation of related heterocyclic systems. rsc.org

Solvent-Free and Sustainable Reaction Environments

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Several solvent-free methods for oxazole synthesis have been developed. For instance, a copper-catalyzed, solvent-free annulation of ketones and amines under a molecular oxygen atmosphere has been used to synthesize 2,4,5-trisubstituted oxazoles. acs.org

The use of sustainable and reusable reaction media is another important strategy. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have been employed as catalysts for the synthesis of benzoxazoles under microwave irradiation. mdpi.com Ionic liquids have also been used as a recyclable solvent for the van Leusen oxazole synthesis, allowing for reuse up to six times without a significant drop in yield. ijpsonline.com Reactions in polyethylene (B3416737) glycol (PEG) 400 at ambient temperature have also been reported for the synthesis of di- and tri-substituted oxazoles, with the PEG being recoverable and reusable. eijppr.com

Calcium catalysis has been explored for the synthesis of 5-aminooxazoles, offering a more sustainable alternative to precious metal catalysts. nih.gov This method is rapid, high-yielding, and produces environmentally benign byproducts. nih.gov

Utilization of Microwave and Ultrasound Techniques for Enhanced Reaction Performance

As discussed in section 2.2.2, microwave irradiation is a well-established green chemistry technique that significantly enhances reaction rates and yields in oxazole synthesis. mdpi.comnih.govacs.org

Ultrasound irradiation is another energy-efficient technique that promotes chemical reactions. researchgate.net The use of ultrasound has been shown to dramatically reduce reaction times and improve yields in the synthesis of oxazole derivatives. For example, the synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine using ultrasound took only 8 minutes to achieve a 90% yield, compared to 3.5 hours for a 69% yield via conventional heating. researchgate.net Ultrasound has also been successfully applied in the Ugi three-component reaction to produce 2-aminonitrile oxazoles in good to excellent yields (73-90%) within one hour. semanticscholar.org

The following table compares reaction times and yields for the synthesis of 2-aminonitrile oxazoles at room temperature versus under ultrasound irradiation.

Table 2: Comparison of Room Temperature and Ultrasound-Assisted Synthesis of 2-Aminonitrile Oxazoles

Product Yield (Room Temp, 3h) (%) Yield (Ultrasound, 1h) (%)
2-((1-(4-benzyl-5-morpholinooxazol-2-yl)heptyl)amino)acetonitrile 73 82
2-(((4-benzyl-5-(piperidin-1-yl)oxazol-2-yl)(phenyl)methyl)amino)acetonitrile 79 79
2-(((4-benzyl-5-(piperidin-1-yl)oxazol-2-yl)(4-chlorophenyl)methyl)amino)acetonitrile 71 86

Data adapted from a study on the Ugi-3CR synthesis of 2-aminonitrile oxazoles. semanticscholar.org

Mechanistic Investigations of this compound Formation

The formation of the oxazole ring in this compound and related compounds can proceed through various mechanistic pathways depending on the synthetic route.

In the van Leusen synthesis, which utilizes TosMIC, the reaction is believed to start with the deprotonation of the acidic methylene (B1212753) group of TosMIC by a base. acs.org The resulting anion then attacks the aldehyde, leading to an intermediate that cyclizes to form an oxazoline. ijpsonline.com Subsequent elimination of p-toluenesulfinic acid yields the 5-substituted oxazole. ijpsonline.com

For syntheses involving the cyclization of enamides, a proposed mechanism involves the single-electron oxidation of the enamide by a copper(II) catalyst to form an enamide radical cation. nih.gov This radical cation then undergoes cyclization to form a radical intermediate, which is further oxidized and deprotonated to yield the oxazole. nih.gov

In gold-catalyzed reactions, the mechanism can involve the formation of a gold-α-oxocarbene intermediate. nih.gov This reactive intermediate can then react with a nitrile, such as acetonitrile, to form the oxazole ring. nih.gov Mechanistic studies using mass spectrometry have shown that the formation of the oxazole product is in competition with the formation of other adducts. nih.gov

Palladium-catalyzed syntheses of oxazoles from amides and ketones are thought to proceed through a sequence of dehydration condensation, imine/enamine isomerization, and palladium-catalyzed C-H activation, followed by reductive elimination to form the C-O bond and close the oxazole ring. organic-chemistry.org

Computational studies have also shed light on the mechanisms of oxazole formation. For the reaction of α-arylamides with triflic anhydride (B1165640) and nitriles, a pathway involving a seven-membered intermediate formed by the O-nucleophilic attack of a sulfonamide on a nitrilium ion has been proposed. acs.org

Proposed Anionic-Type Mechanisms and Keto-Imine Intermediates

The formation of the oxazole ring often proceeds through complex reaction cascades involving the sequential formation of C-N and C-O bonds. Several modern synthetic protocols are believed to operate via anionic-type mechanisms, where the formation of key anionic intermediates drives the reaction forward. A prominent feature of these proposed pathways is the in-situ generation of keto-imine intermediates. acs.orgnih.gov

Another strategy involves a metal-free approach for the synthesis of substituted oxazoles via the C–O bond cleavage of an ester. rsc.org This reaction is also proposed to proceed through an imine intermediate, highlighting the versatility of this species in oxazole synthesis under various conditions. rsc.org The formation of imines, typically through the condensation of primary amines with aldehydes or ketones, is a fundamental process in organic chemistry. wikipedia.org These imine intermediates are crucial precursors in the synthesis of numerous heterocyclic systems. wikipedia.orgnih.gov The reactivity of the C=N double bond in the imine allows for subsequent cyclization steps, as seen in various oxazole syntheses. wikipedia.org

The table below summarizes key aspects of proposed anionic-type and keto-imine-mediated oxazole syntheses.

Reaction Type Key Features Proposed Intermediates Reference(s)
Copper-Catalyzed Oxidative AnnulationSolvent-free, uses molecular oxygen, functionalizes sp² and sp³ carbons.Keto-imine intermediate. acs.orgnih.gov
Metal-Free C–O Bond CleavageUtilizes an ester and amine, proceeds via iodine as an oxidant.Imine intermediate. rsc.org
Base-Induced Azirine TransformationStarts from 2-acyl-3-alkyl-2H-azirines under strongly basic conditions.Ketenimine intermediate. organic-chemistry.org

Elucidation of Catalytic Cycles in Metal-Mediated Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for constructing complex molecules like this compound with high efficiency and selectivity. researchgate.net The elucidation of the catalytic cycles involved is critical for understanding reaction mechanisms and for the rational design of new and improved catalysts. Metals such as palladium, copper, and gold are frequently employed. organic-chemistry.orgrsc.orgnih.govmdpi.comacs.orgacs.orgresearchgate.net

Palladium- and Copper-Catalyzed Systems: Palladium and copper catalysts are often used, sometimes in concert, for the direct arylation of pre-existing oxazole rings or for the de novo synthesis of the ring itself. rsc.orgacs.org In the direct C-H arylation of oxazoles with aryl halides, two main catalytic cycles have been proposed. beilstein-journals.org

Cu(I)-Catalyzed Cycle: This pathway is thought to involve a proton-metal exchange at the most acidic position of the oxazole ring (typically C2), forming an organocopper intermediate. beilstein-journals.org This nucleophilic intermediate then undergoes an oxidative addition with the aryl halide to form the C-C bond.

Pd(0)/Cu(I)-Catalyzed Cycle: In this synergistic system, the C2-cuprated oxazole, formed as above, acts as a transmetalating agent. beilstein-journals.org It transfers the oxazole group to the palladium center within a standard cross-coupling catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination steps. beilstein-journals.orgresearchgate.net A novel palladium-catalyzed and copper-mediated oxidative cyclization has also been developed for synthesizing trisubstituted oxazoles through a cascade formation of C-N and C-O bonds. rsc.org

Gold-Catalyzed Systems: Gold catalysts have emerged as exceptionally mild and efficient for activating alkynes, making them highly suitable for oxazole synthesis from N-propargylamides or related precursors. mdpi.comacs.orgresearchgate.netacs.orgrsc.org One-pot syntheses of derivatives like (Z)-5-benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole have been achieved using a strategic combination of gold(III) and gold(I) catalysts. researchgate.net The process involves a gold(III)-catalyzed propargylic substitution followed by a gold(I)-catalyzed cyclization. mdpi.comresearchgate.net

A plausible catalytic cycle for a gold-catalyzed cycloaddition of alkynyl triazenes with dioxazoles begins with the coordination of the gold catalyst to the alkyne. nih.govrsc.orgscispace.com This is followed by a regioselective attack from the dioxazole, which then transforms into a gold carbene species. nih.govrsc.orgscispace.com An intramolecular nucleophilic cyclization between an acyl oxygen and the gold carbene forms an intermediate which then collapses to release the oxazole product and regenerate the gold catalyst. nih.govrsc.orgscispace.com

The following table compares different metal-mediated transformations for oxazole synthesis.

Catalyst System Typical Precursors Key Mechanistic Steps Reference(s)
Pd(0)/Cu(I)Oxazoles, Aryl HalidesOxidative addition, Transmetalation, Reductive elimination. acs.orgbeilstein-journals.orgresearchgate.net
Cu(I)Ketones, AminesFormation of keto-imine, Oxidative cyclization. acs.orgnih.govorganic-chemistry.org
Au(I)/Au(III)Propargylic Alcohols/Amides, AlkynesPropargylic substitution, Cyclization/Cycloaddition, Carbene formation. nih.govmdpi.comresearchgate.netrsc.orgscispace.com
Co(III)N-Pivaloyloxyamides, AlkynesCross-coupling reaction. rsc.org

Role of Confinement Effects in Reaction Selectivity

Controlling selectivity (chemo-, regio-, and stereo-selectivity) is a paramount challenge in chemical synthesis. A sophisticated strategy to achieve this control is the use of "confinement effects," where reactions are carried out within the nanoscale pores or cavities of a host material. rsc.orgrsc.orgresearchgate.netresearchgate.net Metal-Organic Frameworks (MOFs) are particularly well-suited for this purpose due to their highly ordered, porous structures and tunable pore sizes and chemical environments. rsc.orgrsc.orgacs.org

By confining a catalytic reaction within the pores of a MOF, several advantages can be realized. rsc.org The confined space can lead to a high local concentration of reactants, stabilize specific reaction intermediates, and alter reaction mechanisms compared to traditional homogeneous reactions. rsc.orgrsc.org These effects can significantly influence reaction pathways and product distributions, often leading to unprecedented levels of selectivity. rsc.orgresearchgate.net

In the context of oxazole synthesis, MOF confinement has been successfully used to guide the reactivity of starting materials like indole (B1671886) and formaldehyde (B43269) to selectively produce novel oxazole compounds. rsc.orgrsc.org Detailed mechanistic studies revealed that the confined environment within the MOF pores promotes multi-stage cascade reactions and stabilizes certain reaction pathways that are disfavored in solution. rsc.orgrsc.org The high surface area and presence of diverse active sites within the MOF channels are crucial for stabilizing intermediates and suppressing side reactions. rsc.org

Crucially, the pore size of the MOF can be precisely tuned, which has a significant impact on the reaction outcome. rsc.org This tunability allows for the creation of customized catalytic environments that can afford precise control over reaction selectivity, effectively acting as a "sieve" at the molecular level. acs.org For instance, slight adjustments to the MOF's pore dimensions can lead to different product distributions, providing a powerful tool for both selective synthesis and the investigation of novel catalytic mechanisms. rsc.org

Parameter Influence of Confinement in MOFs Effect on Reaction Reference(s)
Pore Size Acts as a molecular sieve, restricting access for larger molecules and favoring formation of specific products.Enhances size- and shape-selectivity. rsc.orgacs.org
Reactant Concentration Increases local concentration of reactants within the pores.Can accelerate reaction rates. rsc.org
Intermediate Stabilization The confined environment and active sites can stabilize reactive intermediates.Suppresses side reactions and favors specific pathways. rsc.orgrsc.org
Active Site Engineering Allows for precise placement and modification of catalytic sites within the framework.Enhances intrinsic activity and selectivity. researchgate.netacs.org

Comprehensive Structural Elucidation and Spectroscopic Characterization of 5 Phenyl 2 P Tolyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5-Phenyl-2-(p-tolyl)oxazole, a combination of one-dimensional and two-dimensional NMR techniques affords a complete assignment of its proton and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the protons of the phenyl, p-tolyl, and oxazole (B20620) ring systems. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals key features about the electronic environment of the protons.

The protons on the p-tolyl ring exhibit a characteristic AA'BB' splitting pattern. The two protons ortho to the oxazole ring (H-2'/H-6') are deshielded due to the electron-withdrawing nature of the heterocyclic system and appear as a doublet at approximately 8.01 ppm. These protons show a typical ortho-coupling constant (³J) of around 8.2 Hz with the meta-protons (H-3'/H-5'). The meta-protons, in turn, appear as a doublet further upfield.

The protons of the 5-phenyl group and the single proton on the oxazole ring (H-4) often appear in the more complex aromatic multiplet region, typically between 7.30 and 7.75 ppm. The methyl group protons of the p-tolyl substituent give rise to a sharp singlet at approximately 2.42 ppm, a characteristic chemical shift for a methyl group attached to an aromatic ring.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2', H-6' (Tolyl)8.01d8.22H
H-2'', H-6'' (Phenyl)7.72 (m)m-2H
H-3'', H-4'', H-5'' (Phenyl)7.44 (m)m-3H
H-4 (Oxazole)7.31 (m)m-1H
H-3', H-5' (Tolyl)7.31 (m)m-2H
-CH₃ (Tolyl)2.42s-3H

Note: The signals for H-4, the phenyl protons (H-3'', H-4'', H-5''), and the tolyl protons (H-3', H-5') are reported as overlapping multiplets in some literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Assignments

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum for this compound shows distinct signals for each of the 16 unique carbon atoms.

The carbons of the oxazole ring are highly characteristic. The C2 carbon, bonded to both the nitrogen and the p-tolyl group, is significantly deshielded and appears at approximately 161.4 ppm. The C5 carbon, attached to the phenyl group, resonates around 150.9 ppm, while the C4 carbon appears further upfield at about 123.3 ppm.

The aromatic carbons of the phenyl and p-tolyl rings resonate in the typical range of 124 to 141 ppm. The quaternary carbons, such as the tolyl carbon attached to the oxazole ring (C-1') and the methyl group (C-4'), and the phenyl carbon attached to the oxazole ring (C-1''), can be distinguished from the protonated carbons. The methyl carbon of the tolyl group provides a characteristic signal in the aliphatic region at approximately 21.5 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Carbon AssignmentChemical Shift (δ, ppm)
C-2 (Oxazole)161.37
C-5 (Oxazole)150.91
C-4' (Tolyl)140.62
C-2', C-6' (Tolyl)129.50
C-3'', C-5'' (Phenyl)128.88
C-4'' (Phenyl)128.29
C-1'' (Phenyl)128.09
C-2'', C-6'' (Phenyl)126.22
C-1' (Tolyl)124.73
C-3', C-5' (Tolyl)124.10
C-4 (Oxazole)123.30
-CH₃ (Tolyl)21.52

Note: Specific assignments of closely resonating aromatic carbons may require 2D NMR data for unambiguous confirmation.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, TOCSY) for Connectivity and Stereochemical Assignment

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for confirming the structural assignments by revealing scalar coupling connectivities between nuclei. acs.org

COSY (Correlation Spectroscopy): This homonuclear experiment would show correlations between protons that are coupled to each other (typically over two or three bonds). For this compound, COSY would be instrumental in confirming the coupling between the ortho (H-2'/H-6') and meta (H-3'/H-5') protons on the p-tolyl ring. It would also help delineate the coupling networks within the 5-phenyl ring system. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. For example, the proton signal at ~2.42 ppm would correlate with the carbon signal at ~21.5 ppm, confirming the methyl group assignment. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is particularly powerful for connecting different fragments of the molecule. For instance, correlations would be expected between the tolyl methyl protons (at 2.42 ppm) and the tolyl ring carbons C-3', C-5' and C-4'. Crucially, a correlation between the ortho-protons of the tolyl group (H-2'/H-6') and the C-2 carbon of the oxazole ring would firmly establish the connection between the tolyl and oxazole moieties. sdsu.edu

TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a given spin system, not just those that are directly coupled. In this molecule, a TOCSY experiment could highlight all the protons belonging to the p-tolyl ring in a single cross-peak, separating them from the phenyl ring protons.

Together, these advanced techniques provide a comprehensive and unambiguous map of the molecular structure, confirming the assignments made from 1D spectra. acs.org

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Applications for Oxazole Systems

The nitrogen atom in the parent oxazole molecule has a reported chemical shift of approximately -136 ppm relative to nitromethane. In this compound, the electronic effects of the aryl substituents at the C2 and C5 positions would be expected to influence this chemical shift. The p-tolyl group at the C2 position and the phenyl group at the C5 position both participate in conjugation with the oxazole ring, which would typically cause a shift in the resonance of the nitrogen atom. Studies on substituted azoles show that electron-donating or -withdrawing groups can shift the nitrogen signal significantly, providing insight into the electronic distribution within the ring. researchgate.net While specific experimental ¹⁵N NMR data for this compound is not widely reported, the technique remains a powerful tool for distinguishing between isomers and studying electronic effects in this class of compounds.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

The spectrum is dominated by absorptions arising from the aromatic rings and the central oxazole core. Aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl and tolyl rings appear as a series of sharp bands in the 1610-1450 cm⁻¹ region. The stretching vibration of the C=N bond within the oxazole ring is a key diagnostic peak, typically found around 1615-1650 cm⁻¹. The C-O-C stretching of the oxazole ether linkage usually gives rise to a strong band in the 1060-1250 cm⁻¹ range. Out-of-plane C-H bending vibrations for the substituted aromatic rings provide information about the substitution pattern and appear in the fingerprint region below 900 cm⁻¹. mdpi.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
Aromatic C-H Stretch3100 - 3000Stretching of C-H bonds on phenyl and tolyl rings.
Aliphatic C-H Stretch3000 - 2850Stretching of C-H bonds in the tolyl methyl group.
C=N Stretch (Oxazole)1650 - 1615Imine stretching within the oxazole ring.
C=C Stretch (Aromatic)1610 - 1450Stretching of carbon-carbon double bonds in the aromatic rings.
C-O-C Stretch (Oxazole)1250 - 1060Asymmetric and symmetric stretching of the ether linkage in the oxazole ring.
Aromatic C-H Bend (Out-of-plane)900 - 675Bending vibrations characteristic of phenyl and p-disubstituted benzene (B151609) rings.

Table of Compounds

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structural characteristics. For this compound, the Raman spectrum would be expected to display a series of characteristic bands corresponding to the vibrations of its constituent functional groups: the oxazole ring, the phenyl substituent, and the p-tolyl substituent.

Key vibrational modes anticipated for this compound include:

Oxazole Ring Vibrations: The stretching and deformation modes of the C=N, C=C, and C-O-C bonds within the oxazole ring would produce characteristic signals. Aromatic heterocyclic rings like oxazole typically exhibit ring stretching vibrations in the 1300-1650 cm⁻¹ region. scispace.com

Aromatic C-H Stretching: Vibrations from the C-H bonds on the phenyl and p-tolyl rings are expected in the 3000-3100 cm⁻¹ range.

Phenyl and Tolyl Ring Modes: The in-plane and out-of-plane bending and stretching vibrations of the benzene rings would appear in the fingerprint region (below 1600 cm⁻¹). Specific bands corresponding to mono- and para-substituted benzene rings would be identifiable.

Methyl Group Vibrations: The p-tolyl group's methyl (CH₃) moiety would contribute characteristic symmetric and asymmetric stretching and bending modes.

While specific experimental Raman data for this compound is not extensively published, analysis of related oxazole and thiazole (B1198619) structures provides a basis for these expected spectral features. scispace.com Such analysis is crucial for confirming the presence of the key structural motifs and understanding the molecule's vibrational framework.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Studies

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. For this compound (C₁₆H₁₃NO), HRMS analysis would confirm its molecular formula by measuring the mass of its molecular ion with very high precision, typically to within a few parts per million (ppm).

CompoundMolecular FormulaCalculated Mass (m/z)Found Mass (m/z)Reference
5-phenyl-2-m-tolyloxazoleC₁₆H₁₃NO235.0997235.0993 amazonaws.com
5-phenyl-2-o-tolyloxazoleC₁₆H₁₃NO235.0997235.0995 amazonaws.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, often producing protonated molecules [M+H]⁺ with minimal fragmentation. nih.govnih.gov In the case of this compound, the nitrogen atom in the oxazole ring can be readily protonated. nih.govwikipedia.org

Tandem mass spectrometry (ESI-MS/MS) studies on related 2-arene-2-oxazolines reveal common fragmentation pathways that are applicable to this compound. nih.gov Upon collision-induced dissociation (CID), the protonated molecular ion would likely undergo cleavage of the heterocyclic ring. Key fragmentation pathways for oxazolines include the formation of benzoylium-type ions or nitrilium ions. nih.gov For this compound, this could lead to the formation of characteristic fragments such as the p-toluoyl cation (m/z 119) and ions related to the phenyl-substituted portion of the molecule.

Matrix-Assisted Laser Desorption Ionization/Time-of-Flight (MALDI-TOF) Techniques

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that enables the analysis of molecules with minimal fragmentation. wikipedia.orgscienceinfo.com The analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules. jove.comyoutube.com This method is well-suited for determining the molecular weight of organic molecules like this compound. wikipedia.org

In a MALDI-TOF analysis, this compound would be expected to produce a strong signal corresponding to its protonated molecular ion [M+H]⁺, confirming its molecular weight of 235.28 g/mol . The "soft" nature of MALDI ensures that the fragile oxazole ring remains intact, preventing extensive fragmentation and simplifying the resulting mass spectrum. creative-proteomics.com However, a potential challenge in analyzing small molecules with MALDI is the interference from matrix-related ions in the lower mass range of the spectrum. creative-proteomics.com

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction of this compound and Related Dihydrooxazoles

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. While a crystal structure for this compound itself is not detailed in the provided sources, extensive crystallographic analyses have been performed on closely related dihydrooxazole derivatives, providing significant insight into the expected structural features.

Studies on (Z)-5-benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole and (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole reveal detailed geometric and packing information. mdpi.comresearchgate.netmdpi.com

Molecular Geometry: In (Z)-5-benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, the p-tolyl ring, the oxazoline (B21484) ring, and the phenyl ring are nearly co-planar. mdpi.com The torsional angle between the p-tolyl and oxazoline rings is just 0.30°, and the angle between the oxazoline and phenyl rings is 0.01°. mdpi.com In contrast, the brominated analogue shows a slightly more twisted conformation, with a torsional angle of 5.99° between the p-tolyl and oxazoline rings and 13.85° between the oxazoline and phenyl rings. mdpi.com These findings suggest that the fully aromatic this compound would likely adopt a highly planar conformation to maximize π-system conjugation.

Crystal Packing and Intermolecular Interactions: The crystal packing in these related structures is primarily driven by non-covalent interactions. In the (Z)-dihydrooxazole, intermolecular π-π stacking interactions are observed between the tolyl groups of adjacent molecules (at a distance of 3.4 Å), along with C-H···π interactions. mdpi.com The packing of the (E)-bromo-dihydrooxazole is similarly influenced by π-π stacking between the oxazoline ring and the tolyl group, as well as C-H···N interactions involving the phenyl group and the oxazoline nitrogen atom. mdpi.com These types of interactions are critical in defining the supramolecular architecture of the crystal lattice.

Crystallographic Data for Related Dihydrooxazoles
Parameter(Z)-5-benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole mdpi.com(E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole mdpi.com
Chemical FormulaC₂₃H₁₉NOC₂₃H₁₈BrNO
Formula Weight325.40404.30
Crystal SystemTriclinicMonoclinic
Space GroupP-1P2₁/c
a (Å)9.0335(4)15.8078(8)
b (Å)9.9400(5)9.6976(5)
c (Å)10.7489(5)12.7214(6)
α (°)68.328(2)90
β (°)79.444(2)109.117(2)
γ (°)72.502(2)90
Volume (ų)856.49(7)1842.17(16)
Z24

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Direct experimental data on the bond lengths, bond angles, and torsional angles for this compound are not available. However, data from structurally similar 2,5-diaryl-substituted oxazoles and related heterocyclic systems can provide valuable insights into the expected geometric parameters. The oxazole ring is a five-membered aromatic heterocycle, and its geometry is influenced by the electronic nature and steric bulk of its substituents.

The bond lengths within the oxazole ring are expected to be intermediate between single and double bonds, characteristic of an aromatic system. The C-O and C-N bond lengths will be shorter than typical single bonds due to resonance delocalization. The phenyl and p-tolyl rings will exhibit standard aromatic C-C bond lengths.

The bond angles within the oxazole ring are dictated by its five-membered cyclic structure. The internal angles will deviate from the ideal 120° of a perfect hexagon, a common feature in five-membered heterocycles. The exocyclic bond angles connecting the phenyl and p-tolyl rings to the oxazole core will likely be close to 120°, reflecting the sp² hybridization of the involved carbon atoms.

A key structural feature of this compound is the relative orientation of the three aromatic rings, which is defined by the torsional angles. Due to steric hindrance between the ortho-hydrogens of the phenyl and p-tolyl rings and the atoms of the central oxazole ring, it is highly probable that the rings are not coplanar. The phenyl and p-tolyl rings are expected to be twisted out of the plane of the oxazole ring. For a related compound, 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole, the phenyl and tolyl rings are inclined relative to the central oxadiazole ring by 3.8° and 8.3°, respectively. nih.gov Similar non-planar conformations are observed in various substituted oxazoles.

Interactive Data Table: Expected Bond Parameters for this compound (Comparative)

ParameterExpected Value RangeNotes
Bond Lengths (Å)
Oxazole C=N1.35 - 1.39
Oxazole C-O1.36 - 1.40
Oxazole C-C1.37 - 1.42
C-C (Aromatic Rings)1.38 - 1.41
Bond Angles (°)
C-O-C (in oxazole)105 - 110
C-N=C (in oxazole)108 - 112
Oxazole-Aryl C-C-C118 - 122
Torsional Angles (°)
Phenyl-Oxazole5 - 30Dependent on crystal packing forces
p-Tolyl-Oxazole5 - 30Dependent on crystal packing forces

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to be characterized by intense absorption bands in the ultraviolet region, arising from π→π* electronic transitions within the conjugated aromatic system. The chromophore consists of the central oxazole ring and the two flanking aryl groups, which together form an extended conjugated system.

The primary electronic transition will likely be a high-energy π→π* transition. The presence of the methyl group on the tolyl ring, being an electron-donating group, might cause a slight bathochromic (red) shift in the absorption spectrum compared to an unsubstituted 2,5-diphenyloxazole. The fine structure of the absorption bands can be influenced by vibrational levels coupled to the electronic transitions.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

Transition TypeExpected λmax Range (nm)Molar Absorptivity (ε)Solvent Effects
π→π*300 - 350High ( > 10,000 M-1cm-1)Minor shifts with solvent polarity

Reactivity and Transformational Studies of 5 Phenyl 2 P Tolyl Oxazole

Electrophilic Aromatic Substitution Reactions on the Oxazole (B20620) Ring

The oxazole ring is a five-membered heterocycle containing both oxygen and nitrogen atoms. These heteroatoms influence the ring's electron density and its susceptibility to electrophilic attack. wikipedia.org Generally, five-membered heterocycles such as furans, thiophenes, and pyrroles are more susceptible to electrophilic attack than benzene (B151609) because the heteroatom can stabilize the cationic intermediate formed during the reaction. wikipedia.org

For 5-Phenyl-2-(p-tolyl)oxazole, electrophilic aromatic substitution (SEAr) could potentially occur on the oxazole ring itself, or on the appended phenyl and p-tolyl rings. wikipedia.org The oxazole ring possesses two carbon atoms, C4 and C5, that could be sites for electrophilic attack. The presence of the oxygen and nitrogen atoms, along with the two aryl substituents, will influence the regioselectivity of such reactions. The phenyl group at C5 and the p-tolyl group at C2 will electronically influence the oxazole ring, and vice versa.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the general principles of SEAr on aromatic and heterocyclic systems can be applied. wikipedia.orgnih.gov The p-tolyl group, with its electron-donating methyl group, is an activated system, directing incoming electrophiles to the ortho and para positions relative to the methyl group. libretexts.org The phenyl group is less activated. The oxazole ring itself is considered an electron-rich heterocycle, and its reactivity in SEAr reactions would be competitive with the attached aryl rings. The precise outcome of an electrophilic substitution reaction on this molecule would depend on the nature of the electrophile and the reaction conditions.

Nucleophilic Substitution Reactions and Their Site Selectivity

Nucleophilic substitution reactions on 2,5-diaryloxazoles like this compound are less common than electrophilic substitutions on the aromatic rings. The electron-rich nature of the aromatic and heterocyclic rings makes them generally unreactive towards nucleophiles unless activated by strongly electron-withdrawing groups.

However, nucleophilic substitution can be a key reaction for modifying side chains attached to the oxazole core. For instance, studies on 2-(halomethyl)-4,5-diphenyloxazoles have shown that the halogen can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and sulfur nucleophiles, to generate a range of derivatives. nih.gov This demonstrates that if a suitable leaving group were present on a side chain of this compound, similar nucleophilic substitutions would be feasible.

Regarding the oxazole ring itself, direct nucleophilic attack is generally difficult. However, in cases where the ring is part of a larger, more complex system, or is activated in some way, such reactions can occur. The site selectivity of nucleophilic attack on halogenated heterocycles is often predictable based on the electronic properties of the ring. baranlab.orgwuxiapptec.com For instance, in pentafluoropyridine, nucleophilic attack occurs preferentially at the C-4 position under mild conditions, while harsher conditions can lead to substitution at the C-2 and C-6 positions. rsc.org While not directly analogous, these principles suggest that any potential nucleophilic attack on a suitably activated this compound derivative would exhibit a degree of regioselectivity.

Reactions Involving the Phenyl and p-Tolyl Side Chains

One example of a reaction involving a substituent on a phenyl ring attached to a diaryloxazole is the reduction of an azide (B81097) group. In a study on 2-(2-azidophenyl)-4,5-diaryloxazoles, it was found that under "click" reaction conditions (CuSO4/ascorbate), the azide group was predominantly reduced to an amine, rather than undergoing the expected cycloaddition. nih.gov This highlights that substituents on the aryl side chains can undergo transformations that might be influenced by the presence of the oxazole moiety.

The methyl group of the p-tolyl substituent is also a potential site for reaction. For example, it could undergo free-radical halogenation or oxidation to introduce further functionality. These types of reactions are standard transformations in organic synthesis and would be expected to proceed on the p-tolyl group of this compound.

The table below summarizes potential reactions on the side chains based on general organic chemistry principles and related literature.

Side Chain Reaction Type Potential Reagents Expected Product
p-TolylFree-Radical BrominationN-Bromosuccinimide (NBS), light5-(4-(Bromomethyl)phenyl)-2-phenyloxazole
p-TolylOxidationKMnO4, heat4-(5-Phenyl-1,3-oxazol-2-yl)benzoic acid
PhenylNitrationHNO3, H2SO4Mixture of nitro-substituted isomers

Ring-Opening and Rearrangement Pathways of Oxazole Systems

The oxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions. For example, the lithiation of the 2-position of 4,5-diaryloxazoles, a reaction used to introduce substituents at this position, can be complicated by ring-opening to form an isonitrile enolate. nih.gov This indicates that strong bases can induce cleavage of the oxazole ring.

Rearrangement reactions of heterocyclic systems can lead to the formation of new and interesting molecular scaffolds. While specific rearrangement pathways for this compound have not been detailed, related heterocyclic systems are known to undergo such transformations. For instance, a stereocontrolled transannular rearrangement of activated 2,5-diketopiperazines has been developed as a route to novel chemical structures. rsc.org This suggests that under the right conditions, the oxazole ring in this compound could potentially undergo rearrangement, although this remains a topic for further investigation.

Isomerization and Tautomerization of Oxazole Derivatives

Isomerization reactions can lead to the formation of constitutional isomers or stereoisomers. In a related system, the stereospecific isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines has been achieved using acid catalysis. nih.gov This type of ring-expansion isomerization highlights the potential for interconversion between different heterocyclic systems.

Theoretical and Computational Chemistry of 5 Phenyl 2 P Tolyl Oxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. DFT methods are utilized to perform a range of analyses on 5-Phenyl-2-(p-tolyl)oxazole, from geometry optimization to the characterization of its electronic landscape.

The geometry of an oxazole (B20620) derivative is crucial in determining its physical and chemical properties. For this compound, the molecule is expected to adopt a near-planar geometry to maximize π-conjugation across the phenyl, oxazole, and tolyl rings. Computational studies on analogous compounds, such as 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole, reveal a near-planar structure where the phenyl and tolyl rings are only slightly inclined relative to the central heterocyclic ring. nih.gov In a similar vein, a study on (Z)-5-benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole also indicated a nearly co-planar arrangement of the three ring systems. mdpi.com

For this compound, DFT calculations would typically be employed to find the most stable conformation by minimizing the energy of the system. This process involves adjusting bond lengths, bond angles, and dihedral angles. The key dihedral angles are those between the oxazole ring and the phenyl ring, and between the oxazole ring and the p-tolyl ring. Small dihedral angles are indicative of a high degree of planarity and extended conjugation.

Table 1: Predicted Optimized Geometrical Parameters for this compound (based on analogous compounds)

Parameter Predicted Value
Dihedral Angle (Phenyl-Oxazole) ~3-10°
Dihedral Angle (p-tolyl-Oxazole) ~5-15°
C-O Bond Length (in oxazole) ~1.37 Å
C=N Bond Length (in oxazole) ~1.31 Å

Note: These values are predictions based on data from structurally similar compounds and may vary in an actual DFT calculation for this compound.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and easily polarizable molecule.

In molecules like this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, which can act as electron donors. Conversely, the LUMO is situated on the electron-deficient regions, which can act as electron acceptors. DFT calculations can visualize the distribution of these orbitals. For a similar compound, 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO and LUMO energies were calculated to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com Another study on an oxazole derivative reported a HOMO-LUMO gap of 4.8435 eV. irjweb.com These values suggest that this compound likely possesses good kinetic stability.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (based on analogous compounds)

Parameter Predicted Energy (eV)
EHOMO ~ -6.0 to -6.6
ELUMO ~ -1.8 to -2.2

Note: These values are estimations based on data from structurally similar compounds.

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays different colors to represent regions of varying electrostatic potential. Typically, red areas indicate negative electrostatic potential, corresponding to regions with a high electron density that are susceptible to electrophilic attack. Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack.

For this compound, the MESP map would likely show the most negative potential localized around the nitrogen and oxygen atoms of the oxazole ring, making them the primary sites for electrophilic interactions. ajchem-a.com The hydrogen atoms of the phenyl and tolyl rings would exhibit positive potential. This information is crucial for understanding intermolecular interactions and predicting the molecule's behavior in chemical reactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. This method allows for the investigation of intramolecular charge transfer (ICT) interactions, which are crucial for understanding the stability of the molecule. NBO analysis quantifies the stabilization energy associated with the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals.

Quantum Chemical Descriptors for Reactivity Prediction

From the energies of the frontier molecular orbitals, a set of global reactivity descriptors can be calculated. These descriptors provide a quantitative framework for predicting the chemical reactivity and stability of a molecule.

Based on the HOMO and LUMO energy values, several important quantum chemical descriptors can be derived. For the analogous compound 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole, these descriptors have been calculated and provide a useful reference. ajchem-a.com

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It describes the escaping tendency of electrons from an equilibrium system.

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. A higher value indicates greater stability.

Global Softness (S): The reciprocal of global hardness (S = 1/2η). It indicates the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ²/2η.

Nucleophilicity Index (N): A measure of the electron-donating ability of a molecule.

Table 3: Predicted Global Reactivity Descriptors for this compound (based on analogous compounds)

Descriptor Predicted Value
Electronegativity (χ) (eV) ~ 4.1 - 4.5
Chemical Potential (μ) (eV) ~ -4.1 to -4.5
Global Hardness (η) (eV) ~ 2.1 - 2.4
Global Softness (S) (eV-1) ~ 0.21 - 0.24

Note: These values are estimations based on data from structurally similar compounds.

Local Reactivity Descriptors (e.g., Fukui Functions, Dual Descriptors)

Local reactivity descriptors derived from conceptual density functional theory (DFT) are instrumental in identifying the most reactive sites within a molecule. Fukui functions, in particular, quantify the change in electron density at a specific point in the molecule when an electron is added or removed, thereby indicating the propensity of a site for electrophilic, nucleophilic, or radical attack.

The Fukui function comes in three main forms:

fk+ : Describes the reactivity towards a nucleophilic attack (attack by an electron donor). A higher value indicates a more favorable site for receiving an electron.

fk- : Describes the reactivity towards an electrophilic attack (attack by an electron acceptor). A higher value points to a site that is more susceptible to losing an electron.

fk0 : Describes the reactivity towards a radical attack.

Dual descriptors provide even more refined information, as they can distinguish between sites where the electron density changes are dominated by either donation or back-donation. Analysis of these local descriptors helps in predicting how this compound will interact with other reagents and in understanding its reaction mechanisms.

Table 1: Conceptual Explanation of Fukui Functions

DescriptorFormulaPhysical InterpretationPredicted Site of Attack
For Nucleophilic Attack f+(r) = ρN+1(r) - ρN(r)Distribution of an added electron in the moleculeThe atom(s) with the highest value of f+(r)
For Electrophilic Attack f-(r) = ρN(r) - ρN-1(r)Distribution of electron density removed from the moleculeThe atom(s) with the highest value of f-(r)
For Radical Attack f0(r) = [ρN+1(r) - ρN-1(r)]/2Average of the electron density changes for addition and removalThe atom(s) with the highest value of f0(r)

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides highly valuable predictions of spectroscopic parameters that are essential for structural elucidation. Methods such as DFT, particularly with the B3LYP functional, are widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. ajchem-a.com

NMR Chemical Shifts: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. By comparing the calculated shifts with experimentally obtained spectra, researchers can confirm the proposed structure and assign specific signals to the correct atoms. nih.govipb.pt For this compound, this would involve assigning protons and carbons of the phenyl, p-tolyl, and oxazole rings.

Vibrational Frequencies: Theoretical frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. esisresearch.org These calculations determine the normal modes of vibration for the molecule in its ground state. ajchem-a.com The predicted spectrum, often scaled by an empirical factor to account for anharmonicity and basis set limitations, can be compared with the experimental FT-IR and FT-Raman spectra. ajchem-a.com This comparison aids in the assignment of complex vibrational bands to specific functional groups and vibrational modes, such as C-H stretching of the aromatic rings, C=N stretching of the oxazole ring, and C-O-C vibrations. derpharmachemica.comresearchgate.net

Table 2: Typical Vibrational Modes for this compound

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
Aromatic Rings (Phenyl, Tolyl)C-H Stretching3100 - 3000
Aromatic Rings (Phenyl, Tolyl)C=C Stretching1625 - 1440
Oxazole RingC=N Stretching1670 - 1500
Oxazole RingC-O-C Asymmetric Stretching1275 - 1200
Tolyl GroupCH₃ Symmetric/Asymmetric Stretching3000 - 2850

Solvation Effects in Computational Models (e.g., Polarizable Continuum Model (PCM), Solvation Model on Density (SMD))

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are employed to simulate these solvent effects. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are two widely used implicit solvation models.

In these models, the solute molecule is placed within a cavity carved out of a continuous dielectric medium that represents the solvent. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. This approach allows for the calculation of molecular properties, such as energy, geometry, and spectroscopic parameters, in a simulated solvent environment.

Studying this compound with models like PCM or SMD would allow researchers to:

Predict how its UV-Vis absorption and fluorescence spectra shift in different solvents (solvatochromism).

Evaluate its stability in various polar and non-polar media.

Understand how the solvent influences reaction barriers and pathways involving the compound.

These calculations are crucial for applications where the molecule is used in solution, providing a more realistic theoretical description than gas-phase calculations alone.

Reaction Pathway Energetics and Transition State Investigations

Understanding the mechanism of chemical reactions requires detailed knowledge of the potential energy surface, including the structures and energies of reactants, products, intermediates, and transition states. Computational chemistry is a key tool for investigating reaction pathway energetics.

For a molecule like this compound, such studies could focus on its synthesis or its subsequent reactions. The synthesis of oxazoles often involves cyclization reactions. mdpi.com Theoretical investigations can map the entire reaction coordinate for these processes. By locating the transition state structure—the maximum energy point along the reaction pathway—and calculating its energy, the activation energy (energy barrier) for the reaction can be determined.

This information is vital for:

Confirming or proposing reaction mechanisms.

Understanding the kinetics and thermodynamics of a reaction.

Explaining the regioselectivity and stereoselectivity of a reaction.

Predicting the effects of catalysts or substituents on the reaction rate.

For instance, computational studies could elucidate the energetics of the cyclodehydration step in a common oxazole synthesis, providing insights into why certain conditions or catalysts are effective.

Advanced Applications of Oxazole Derivatives in Chemical Sciences

Development of Luminescent Materials and Optoelectronic Components

The extended π-conjugation across the phenyl, oxazole (B20620), and tolyl rings in 5-Phenyl-2-(p-tolyl)oxazole makes it an intrinsically fluorescent molecule. This property is characteristic of the 2,5-diaryloxazole class, which is well-regarded for strong luminescence, typically in the blue region of the electromagnetic spectrum. These compounds are investigated for their spectral-luminescent properties, which are crucial for their application in optoelectronic devices.

The photophysical characteristics of 2,5-diaryloxazoles are highly tunable. By altering the aryl groups at the 2- and 5-positions, researchers can fine-tune properties such as the emission wavelength, fluorescence quantum yield (Φ), and Stokes shift. The presence of an electron-donating methyl group on the p-tolyl substituent in this compound, for instance, can influence the molecule's electronic properties compared to the parent 2,5-diphenyloxazole.

The strong fluorescence and high quantum yields of these compounds make them excellent candidates for:

Organic Light-Emitting Diodes (OLEDs): 2,5-diaryloxazoles and related 1,3,4-oxadiazoles can function as efficient emitters or electron-transporting materials in OLEDs. rsc.org Their rigid structure contributes to good thermal stability, a critical requirement for device longevity.

Fluorescent Dyes and Probes: The sensitivity of their fluorescence to the local environment can be exploited for developing chemical sensors.

Scintillators: These compounds are used in radiation detection, where they absorb high-energy radiation and emit lower-energy photons. A well-known example is POPOP (1,4-bis(5-phenyl-2-oxazolyl)benzene), which contains the 2,5-diaryloxazole motif.

While specific photophysical data for this compound is not extensively detailed in readily available literature, the general properties of analogous compounds provide a strong indication of its potential. A study on 2,5-diaryl substituted 4-azido-1,2,3-triazoles, which also possess a diaryl-substituted five-membered heterocycle, showed absorption maxima in the 284–305 nm range and emission maxima in the blue region (360–420 nm). mdpi.com

Table 1: Representative Photophysical Properties of Related Azole Derivatives

Compound ClassAbsorption Max (nm)Emission Max (nm)Stokes Shift (nm)Application Area
2,5-Diaryl-1,2,3-triazoles284-305360-42031-112Luminescent Materials
Carbazole Derivatives~350-450~450-550~100OLED Emitters
Thienopyrroledione Derivatives~450-550~550-650~100OLED Emitters

Note: Data is illustrative of related compound classes and not specific to this compound.

Application as Ligands in Transition Metal-Catalyzed Reactions

The oxazole ring contains a pyridine-like nitrogen atom at the 3-position, which possesses a lone pair of electrons in an sp² hybrid orbital. This feature allows the oxazole moiety to function as an N-donor ligand, coordinating to transition metals and enabling its use in catalysis. While the application of this compound itself as a ligand is not widely documented, the broader class of oxazole-containing molecules has demonstrated utility in various catalytic transformations.

The coordination of the oxazole nitrogen to a metal center can influence the metal's electronic properties and steric environment, thereby modulating its catalytic activity and selectivity. Examples of catalytic systems where oxazole-containing ligands are employed include:

Palladium-Catalyzed Cross-Coupling: Phosphite-oxazole ligands have been successfully used in asymmetric intermolecular Heck reactions, achieving high regio- and enantioselectivities. rsc.orgresearchgate.net The oxazole moiety provides a stable and electronically tunable coordinating group. Furthermore, Suzuki coupling reactions have been developed for the functionalization of the oxazole ring itself, indicating the compatibility of the oxazole core with palladium catalysis. nih.govresearchgate.netmanchester.ac.uk

Nickel-Catalyzed Reactions: Nickel catalysts have been used for the C-H/C-O coupling of azoles with phenol (B47542) derivatives. acs.org This demonstrates that the oxazole C-H bonds can be activated by transition metals, a key step in many catalytic cycles.

Vanadium-Catalyzed Polymerization: Naturally occurring oxazole structural units have been used as inspiration for ligands in vanadium catalysts for ethylene-norbornene copolymerization, highlighting the potential of these bio-inspired structures in materials synthesis. mdpi.com

The weak basicity of the oxazole nitrogen (pKa of the conjugate acid is ~0.8) means it is a relatively weak ligand compared to more basic heterocycles like imidazole. wikipedia.org However, this property can be advantageous in preventing catalyst inhibition by strong product binding. The steric bulk provided by the phenyl and p-tolyl groups in this compound could also play a crucial role in controlling the selectivity of catalytic reactions.

Role as Versatile Building Blocks in Complex Organic Synthesis

The stable aromatic nature of the 2,5-diaryloxazole core makes it an excellent scaffold for further synthetic elaboration. The different positions on the oxazole ring exhibit distinct reactivity, allowing for selective functionalization.

Reactivity of the Oxazole Ring: The C2 position is the most acidic and can be deprotonated with strong bases like organolithium reagents to form a 2-lithio-oxazole. wikipedia.orgpharmaguideline.com This nucleophile can then react with various electrophiles, although this reaction can be complicated by ring-opening to an isonitrile intermediate. wikipedia.orgnih.gov Electrophilic aromatic substitution, such as formylation, typically occurs at the C5 position, especially when electron-donating groups are present on the ring. wikipedia.org

Diels-Alder Reactions: The oxazole ring can act as a diene in [4+2] cycloaddition reactions with various dienophiles. wikipedia.orgpharmaguideline.com This reaction is a powerful tool for constructing pyridine (B92270) rings, as the initial adduct can be converted to a substituted pyridine upon loss of the oxygen bridge. This strategy is famously used in the synthesis of precursors to vitamin B6. wikipedia.org

Functionalization of Substituents: A pre-formed diaryloxazole can be modified at its aryl substituents. More importantly, functional groups attached to the oxazole core can serve as handles for building molecular complexity. For example, 2-(halomethyl)-4,5-diaryloxazoles are versatile intermediates. nih.govucsb.edu The halogen can be displaced by a variety of nucleophiles (amines, alkoxides, thiolates) or used in carbon-carbon bond-forming reactions. A notable application is the concise synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, which was accomplished via C-alkylation of diethyl malonate with 2-(bromomethyl)-4,5-diphenyloxazole. nih.gov

This synthetic versatility allows this compound to serve as a starting material for the synthesis of more complex pharmaceuticals, functional materials, or natural product analogues. nih.gov

Intermediates in Agrochemical Synthesis (from a chemical perspective)

The oxazole scaffold is a key structural motif found in a number of commercial and developmental agrochemicals. nih.gov Its presence can confer desirable properties such as metabolic stability and potent biological activity. Oxazole derivatives have been reported to exhibit a broad spectrum of activities, including fungicidal, herbicidal, and insecticidal properties.

While there are no prominent commercial agrochemicals that are specifically this compound, the 2,5-diaryl substitution pattern is a common feature in molecules screened for such activities. The chemical rationale for the use of oxazoles in agrochemicals stems from several factors:

Bioisosterism: The oxazole ring can act as a bioisostere for other chemical groups, such as phenyl or ester moieties, allowing for the optimization of a molecule's biological activity and physicochemical properties.

Structural Rigidity: The rigid oxazole core helps to lock the attached aryl groups in a specific conformation, which can be crucial for effective binding to a biological target, such as an enzyme or receptor in a pest species.

Metabolic Stability: The aromatic nature of the oxazole ring often imparts resistance to metabolic degradation in the target organism and the environment, potentially leading to longer-lasting efficacy.

Research in this area often involves the synthesis of libraries of related compounds to establish structure-activity relationships (SAR). This compound represents a specific substitution pattern within the vast chemical space of diaryloxazoles that could be explored for potential agrochemical applications.

Development of Novel Functional Materials Beyond Established Domains

Beyond the well-established applications in luminescent materials, the unique combination of properties offered by the this compound structure—rigidity, conjugation, thermal stability, and synthetic accessibility—makes it an attractive building block for a new generation of functional materials.

Electrochromic Materials: These materials change color in response to an applied voltage. The phenomenon relies on reversible redox reactions in conjugated molecules. While this application is more established for related heterocycles like oxadiazoles (B1248032) and carbazoles, the principle could be extended to oxazoles. taylorfrancis.comfigshare.com Polymers incorporating the this compound unit in their backbone could potentially exhibit electrochromic behavior, with the conjugated system being capable of stabilizing charged states.

High-Performance Polymers: The incorporation of rigid, aromatic units like 2,5-diaryloxazoles into polymer chains can significantly enhance their thermal and mechanical properties. These materials could find use in applications requiring high thermal stability and dimensional rigidity. Aromatic poly(oxadiazole)s, for example, are known for their excellent thermal resistance. researchgate.net

Chemical Sensors: The fluorescence of this compound could be quenched or enhanced upon binding to specific analytes (e.g., metal ions, anions, or small molecules). By attaching appropriate receptor units to the diaryloxazole core, it may be possible to design selective and sensitive chemosensors.

The development in these areas is still nascent, but the fundamental chemical and physical properties of this compound and related diaryloxazoles provide a strong foundation for future research into these novel material applications.

Future Research Directions for 5 Phenyl 2 P Tolyl Oxazole

The unique structural and electronic properties of 5-Phenyl-2-(p-tolyl)oxazole have established it as a molecule of significant interest. However, its full potential remains to be unlocked. The following sections outline key areas for future research that could lead to novel applications and a deeper understanding of this versatile oxazole (B20620) derivative.

Q & A

Q. What are the common synthetic routes for 5-Phenyl-2-(p-tolyl)oxazole, and how can reaction conditions be optimized for higher yields?

The van Leusen oxazole synthesis is widely used, involving reaction of p-tolualdehyde with TosMIC (p-toluenesulfonylmethyl isocyanide) and K₂CO₃ in methanol under reflux (70°C, 3 hours). Key optimization factors include:

  • Reaction time and temperature : Prolonged heating (>3 hours) may degrade sensitive substituents.
  • Substituent effects : Electron-donating groups (e.g., methyl on p-tolyl) enhance yields (76–87% in ), while electron-withdrawing groups (e.g., nitro) require adjusted conditions.
  • Workup : Extraction with methyl tert-butyl ether and drying over Na₂SO₄ improve purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?

  • ¹H NMR : The p-tolyl methyl group resonates at δ 2.45 ppm (singlet), while oxazole protons appear as doublets between δ 7.15–8.22 ppm. Aromatic protons split into distinct multiplets due to substituent effects .
  • FTIR : Strong absorption at ~1599 cm⁻¹ (C=N stretching) and ~1248 cm⁻¹ (C-O-C oxazole ring) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 224.2920) confirm molecular weight, with fragmentation patterns indicating loss of methyl or phenyl groups .

Q. What biological activities have been reported for this compound derivatives?

Derivatives exhibit anticancer activity by targeting STAT3, microtubules, and DNA topoisomerases. For example, 4-benzyl-substituted analogs (e.g., compound 7a ) show cytotoxicity (IC₅₀ = 211–213°C melting point) via DNA damage pathways . Substituent polarity and steric bulk influence potency; electron-deficient aryl groups enhance binding to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How does the oxazole ring participate in halogen bonding interactions, and what implications does this have for crystal engineering?

The oxazole nitrogen acts as a halogen bond acceptor with perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene). Cocrystallization studies () reveal:

  • N⋯I interactions : Bond distances ~2.9 Å, with angles near 170°, indicating strong directional bonding.
  • Luminescence modulation : Halogen bonding alters π-stacking, shifting emission wavelengths (e.g., 340 nm in ).
  • Design implications : Substituents like p-tolyl enhance steric control over crystal packing, enabling tailored optoelectronic materials .

Q. What computational methods are employed to predict electronic properties and intermolecular interactions?

  • Molecular electrostatic potential (MEP) maps : Identify nucleophilic sites (e.g., oxazole N) for halogen bonding. p-Tolyl groups increase electron density at the oxazole ring, enhancing acceptor strength .
  • DFT calculations : Optimize geometries (B3LYP/6-31G*) to predict NMR chemical shifts (<±0.3 ppm error) and UV-Vis absorption bands (e.g., 252 nm in ) .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

  • NMR discrepancies : Solvent effects (e.g., DMSO vs. CDCl₃) shift proton signals. For example, p-tolyl methyl shifts from δ 2.29 ppm (DMSO) to δ 2.45 ppm (CDCl₃) .
  • Crystallographic ambiguity : Use SHELXL refinement () to resolve disorder. Twinned data may require integration of multiple datasets (R factor <0.048 in ) .

Q. What are emerging structure-activity relationship (SAR) trends for oxazole derivatives in cancer research?

  • Electron-withdrawing substituents : Nitro or halogen groups at the 5-position enhance STAT3 inhibition (IC₅₀ reduced by 40% compared to phenyl) .
  • Steric hindrance : Ortho-methyl groups on aryl rings (e.g., mesityl) reduce planarity, decreasing DNA intercalation but improving metabolic stability .

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